molecular formula C19H23ClN2O2S B1679944 Pyridate CAS No. 55512-33-9

Pyridate

Cat. No.: B1679944
CAS No.: 55512-33-9
M. Wt: 378.9 g/mol
InChI Key: NOWABVOKXAGLOY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyridate, also known as Pyridat, primarily targets the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, where light energy is converted into chemical energy, leading to the production of oxygen and carbohydrates.

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, this compound disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis. This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting its growth and eventually leading to the plant’s death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain in photosystem II . This pathway is essential for the light-dependent reactions of photosynthesis. When this compound inhibits this pathway, it disrupts the production of ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to produce carbohydrates, which are vital for its growth and survival .

Pharmacokinetics

It is known that this compound is a selective herbicide with contact action, absorbed mainly by the leaves

Result of Action

The primary result of this compound’s action is the inhibition of plant growth, particularly in annual broad-leaved weeds and some grass weeds . By disrupting the photosynthetic process, this compound deprives the plant of the energy it needs to grow. Over time, this energy deprivation leads to the death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the potential for particle-bound transport of this compound is considered medium, suggesting that it can be transported away from the target site under certain environmental conditions . .

Biochemical Analysis

Biochemical Properties

Pyridate interacts with various enzymes and proteins in the plant system. It is absorbed mainly by the leaves and acts as a photosynthetic electron transport inhibitor at the photosystem II

Cellular Effects

The cellular effects of this compound are primarily related to its role as a herbicide. It disrupts photosynthesis, a crucial cellular process in plants, by inhibiting electron transport at photosystem II . This inhibition disrupts the plant’s energy production, leading to the death of the weed.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active compound pyridafol . Pyridafol acts as a photosynthesis inhibitor, specifically targeting the photosystem II complex in the thylakoid membrane of the chloroplasts . This inhibition disrupts the electron transport chain, preventing the conversion of light energy into chemical energy, a critical step in the photosynthetic process.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade partially, and its acidic metabolite pyridafol experiences losses during cleanup when PSA sorbent is used

Metabolic Pathways

This compound is involved in the metabolic pathway related to the degradation of herbicides in plants. After absorption, it undergoes hydrolysis to form the active compound pyridafol

Transport and Distribution

This compound is absorbed mainly by the leaves of plants and is then transported and distributed within the plant system

Subcellular Localization

The subcellular localization of this compound and its active metabolite pyridafol is likely to be within the chloroplasts, specifically at the photosystem II complex in the thylakoid membrane, where it exerts its herbicidal action . Detailed studies on the subcellular localization of this compound are currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridate involves the reaction of 6-chloro-3-phenylpyridazine with octyl thiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonothioate linkage .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .

Properties

IUPAC Name

(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZCTMAVMHRNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032639
Record name Pyridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-33-9
Record name Pyridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55512-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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